molecular formula C9H8F2O3 B8698733 Methyl 2,4-difluoro-3-methoxybenzoate

Methyl 2,4-difluoro-3-methoxybenzoate

Cat. No. B8698733
M. Wt: 202.15 g/mol
InChI Key: SUOVHDGBKPOZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4-difluoro-3-methoxybenzoate is a useful research compound. Its molecular formula is C9H8F2O3 and its molecular weight is 202.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2,4-difluoro-3-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,4-difluoro-3-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2,4-difluoro-3-methoxybenzoate

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

methyl 2,4-difluoro-3-methoxybenzoate

InChI

InChI=1S/C9H8F2O3/c1-13-8-6(10)4-3-5(7(8)11)9(12)14-2/h3-4H,1-2H3

InChI Key

SUOVHDGBKPOZBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)C(=O)OC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 350 ml of tetrahydrofuran was dissolved 22.9 g of 2,6-difluoroanisole, and to the solution was added dropwise 110 ml of a 1.6 M solution of n-butyllithium in n-hexane at -70° C. over a period of 30 minutes. The resulting mixture was stirred at the same temperature for 1 hour, and carbon dioxide was introduced thereinto, after which the mixture was heated to 0° C. over a period of 1 hour. The reaction mixture was added to a mixed solvent of 300 ml of ethyl acetate and 700 ml of water and the pH was adjusted to 1 with 6N hydrochloric acid, after which the organic layer was separated. The organic layer obtained was washed with a saturated aqueous sodium chloride solution, followed by adding thereto a solution of diazomethane in diethyl ether, and the resulting mixture was stirred at room temperature for 10 minutes and distilled under reduced pressure to remove the solvent. The resulting residue was purified by a column chromatography (eluent; n-hexane:ethyl acetate=10:1) to obtain 16.8 g of methyl 2,4-difluoro-3-methoxybenzoate as colorless crystals.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
22.9 g
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.